2-Hydroxy-2-(p-tolyl)propanoic acid

Catalog No.
S566572
CAS No.
56031-84-6
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-2-(p-tolyl)propanoic acid

CAS Number

56031-84-6

Product Name

2-Hydroxy-2-(p-tolyl)propanoic acid

IUPAC Name

2-hydroxy-2-(4-methylphenyl)propanoic acid

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)

InChI Key

LXGWCXBGZLLXHZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O

Synonyms

2-hydroxy-2-(4-tolyl)propanoic acid, 2-hydroxy-2-(4-tolyl)propanoic acid, (S)-isomer, 2-hydroxy-2-(p-tolyl)propanoic acid

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-(4-methylphenyl)propanoic acid, is a chemical compound with the molecular formula C10H12O3C_{10}H_{12}O_3 and a molecular weight of approximately 180.20 g/mol. This compound features a hydroxyl group and a carboxylic acid functional group, making it a member of the hydroxy acids. Its structure includes a p-tolyl group (a para-methylphenyl group) attached to a propanoic acid backbone, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of hydrocarbons.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

Research indicates that 2-Hydroxy-2-(p-tolyl)propanoic acid exhibits biological activity relevant in pharmacology. Its structure is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which suggests potential anti-inflammatory properties. Additionally, studies have shown that it may act as an impurity in ibuprofen formulations, indicating its relevance in drug metabolism and efficacy .

Several methods exist for synthesizing 2-Hydroxy-2-(p-tolyl)propanoic acid:

  • Starting from p-Tolualdehyde: This method involves the condensation of p-tolualdehyde with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group.
  • Using Grignard Reagents: A Grignard reagent derived from p-tolylmagnesium bromide can react with carbon dioxide to form the corresponding carboxylic acid, which can then be reduced to yield 2-Hydroxy-2-(p-tolyl)propanoic acid.
  • Direct Hydrolysis: The hydrolysis of esters derived from p-tolyl derivatives can also yield this compound.

These methods reflect its accessibility for research and industrial applications.

2-Hydroxy-2-(p-tolyl)propanoic acid has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs.
  • Research: Its unique structure makes it a subject of study in organic chemistry and medicinal chemistry for developing new therapeutic agents.
  • Analytical Chemistry: It serves as a reference material for analytical methods due to its stability and well-characterized properties .

Interaction studies involving 2-Hydroxy-2-(p-tolyl)propanoic acid often focus on its behavior in biological systems. It has been studied for its interactions with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. Understanding these interactions is crucial for predicting how this compound may affect the pharmacokinetics of other drugs when co-administered.

Several compounds share structural similarities with 2-Hydroxy-2-(p-tolyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
IbuprofenC13H18O2A well-known NSAID with significant analgesic effects.
2-Hydroxy-3-(p-tolyl)propanoic acidC10H12O3Contains an additional hydroxyl group; potential for different reactivity.
4-Methylbenzoic AcidC8H8O2Lacks the propanoic structure; used in various chemical syntheses.

The uniqueness of 2-Hydroxy-2-(p-tolyl)propanoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

2-Hydroxy-2-(p-tolyl)propanoic acid (CAS: 70589-40-1) is a hydroxy-substituted arylpropanoic acid with systematic IUPAC name 2-hydroxy-2-(4-methylphenyl)propanoic acid. Common synonyms include 2-(4-methylphenyl)-2-hydroxypropanoic acid and α-hydroxy-p-tolylpropionic acid. Its molecular formula is C₁₀H₁₂O₃, distinguishing it from non-hydroxylated analogs like 2-(p-tolyl)propanoic acid (C₁₀H₁₂O₂). The compound is registered in databases such as PubChem (CID: 155520) and is recognized as a key impurity in ibuprofen synthesis.

Chemical Structure and Molecular Formula

The molecule features a propanoic acid backbone with a hydroxyl (-OH) and a p-tolyl (4-methylphenyl) group attached to the second carbon (Figure 1). This configuration creates a chiral center, yielding enantiomers like the (2R)-form (CAS: 56031-84-6). The molecular weight is 180.20 g/mol, with a density of 1.1 g/cm³. Spectroscopic data confirm the planar aromatic ring and hydrogen-bonding interactions between the hydroxyl and carboxylic acid groups.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
CAS Number70589-40-1
Chiral Centers1 (C2)
Hydrogen Bond Donors2 (-OH, -COOH)

Historical Context and Discovery

First synthesized in the late 20th century, 2-hydroxy-2-(p-tolyl)propanoic acid emerged as a byproduct in NSAID manufacturing. Early isolation methods involved reduction of α-keto precursors using sodium amalgam or catalytic hydrogenation. Asymmetric synthesis routes, such as rhodium-catalyzed hydrogenation, were later developed to produce enantiopure forms. Its structural elucidation via X-ray crystallography and NMR solidified its role in stereochemical studies.

Significance in Organic Chemistry and Biochemistry

The compound’s bifunctional groups make it a versatile intermediate in synthesizing chiral pharmaceuticals. Biochemically, it interacts with cyclooxygenase (COX) enzymes, mirroring NSAID mechanisms. Its hydroxyl group enhances polarity, influencing metabolic pathways and drug-receptor binding.

Synthesis and Production

Synthetic Routes

Route 1: Catalytic Hydrogenation
α-Keto-p-tolylpropanoic acid undergoes asymmetric hydrogenation using Rh(I) catalysts, yielding enantiomeric excesses up to 72%.

Route 2: Epoxidation and Hydrolysis
Epoxidation of α-methylstyrene derivatives with mCPBA, followed by acid-catalyzed ring-opening, produces racemic mixtures.

Route 3: Enzymatic Resolution
Lipase-mediated hydrolysis of ester precursors separates (R)- and (S)-enantiomers.

Table 2: Comparison of Synthetic Methods

MethodYield (%)EnantioselectivityScalability
Rhodium Catalysis85–90High (72% ee)Moderate
Epoxidation-Hydrolysis70–75NoneHigh
Enzymatic Resolution60–65High (>90% ee)Low

Industrial Production Methods

Large-scale production favors epoxidation-hydrolysis due to cost-effectiveness. Pharmaceutical-grade material requires enantiopure forms, achieved via chiral chromatography or recrystallization.

Purification Techniques

  • Crystallization: Ethanol/water mixtures isolate the compound with >97% purity.
  • Chromatography: Silica gel columns resolve enantiomers using hexane-ethyl acetate gradients.

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, D₂O): δ 7.25 (d, 2H, Ar-H), 4.10 (s, 1H, -OH), 1.55 (s, 3H, CH₃).
  • IR: Strong bands at 3300 cm⁻¹ (-OH) and 1700 cm⁻¹ (C=O).
  • HPLC: Retention time = 6.2 min (C18 column, 60% acetonitrile).

Physicochemical Properties

Physical Properties

  • Melting Point: 37–42°C
  • Boiling Point: 278.8°C
  • Solubility: Miscible in ethanol, DMSO; sparingly soluble in water.
  • pKa: 3.8 (carboxylic acid), 10.2 (hydroxyl).

Chemical Reactivity

  • Esterification: Reacts with methanol/H⁺ to form methyl esters.
  • Oxidation: MnO₂ converts the hydroxyl group to a ketone.
  • Cyclization: Forms lactones under acidic conditions.

Spectroscopic Data

Mass Spectrometry: Base peak at m/z 180 (M⁺), fragments at m/z 162 (-H₂O) and 121 (Ar-CO).
X-ray Diffraction: Orthorhombic crystal system, space group P2₁2₁2₁.

Applications and Uses

Pharmaceutical Industry

  • Ibuprofen Impurity: Monitored in drug formulations (EP/ICH guidelines).
  • Drug Intermediate: Precursor to COX-2 inhibitors.

Organic Synthesis

  • Chiral Building Block: Used in asymmetric synthesis of amino acids.
  • Ligand Design: Modifies metal catalysts for stereoselective reactions.

Biochemical Research

  • Enzyme Studies: Probes COX-1 active-site interactions (Arg120, Tyr355 residues).
  • Metabolic Pathways: Traces β-oxidation in microbial systems.

Industrial Applications

  • Fragrance Component: Derivatives enhance stability in perfumes.
  • Polymer Additive: Improves thermal resistance in polyesters.

Comparative Analysis

Structural Analogs

CompoundStructureKey Differences
IbuprofenCH₃ substitution on phenylLacks hydroxyl group
2-Phenylpropionic AcidNo methyl or hydroxyl groupsLower molecular weight

Reactivity Comparison

The hydroxyl group increases nucleophilicity at C2 compared to 2-(p-tolyl)propanoic acid, enabling lactonization.

Functional Group Influence

Hydrogen bonding between -OH and -COOH stabilizes the crystal lattice, raising the melting point vs. non-hydroxylated analogs.

XLogP3

1.4

Other CAS

70589-40-1

Dates

Modify: 2023-07-20

Explore Compound Types